ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde to construct the pyridine ring. The reaction conditions often involve refluxing in ethanol or methanol with an acid catalyst such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and materials science .
Biological Activity
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, which include antiviral, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
The compound features a unique structure characterized by a fused pyrazole and pyridine ring system, which is essential for its biological activity. The presence of an ethyl ester and a carbonyl group enhances its reactivity and potential applications in drug development.
Molecular Formula
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown effectiveness against various viruses, including herpes simplex virus (HSV) and other RNA viruses.
Case Study: Antiviral Efficacy
A study evaluated the antiviral activity of several pyrazolo[3,4-b]pyridine derivatives against HSV-1. The results demonstrated that derivatives with similar structures to this compound exhibited IC50 values significantly lower than 50 µM, indicating strong antiviral potential .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In a series of assays measuring the inhibition of pro-inflammatory cytokines, this compound demonstrated dose-dependent inhibition of NF-kB/AP-1 signaling pathways.
Table: Summary of Anti-inflammatory Activity
Compound Name | IC50 (µM) | Target |
---|---|---|
Ethyl 1-Ethyl-6-Oxo | <50 | NF-kB/AP-1 |
Compound A | 30 | COX-2 |
Compound B | 25 | IL-6 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies against various bacterial strains, it demonstrated notable efficacy.
Case Study: Antimicrobial Screening
In a screening of antimicrobial activities against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that the compound may interact with specific enzyme targets involved in viral replication and inflammatory pathways.
Molecular Interactions
Molecular docking studies have indicated potential binding sites on viral proteins and inflammatory mediators. This binding can inhibit their function and reduce viral load or inflammatory response.
Comparison with Related Compounds
To understand the uniqueness of this compound within its class, a comparison with structurally similar compounds is useful.
Table: Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Ethyl 1-Ethyl | C12H14N2O3 | Ethyl substitution | Antiviral, Anti-inflammatory |
Ethyl 1-Isopropyl | C13H17N3O3 | Isopropyl substitution | Antimicrobial |
Ethyl 3-Amino | C12H15N3O3 | Amino group at C3 | Antiviral |
Properties
IUPAC Name |
ethyl 1-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-14-10-8(6-12-14)7(5-9(15)13-10)11(16)17-4-2/h5-6H,3-4H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBYPMPYKZYMNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=O)N2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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